molecular formula C18H22N4O3 B2385485 6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034248-40-1

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2385485
CAS No.: 2034248-40-1
M. Wt: 342.399
InChI Key: JNBUQJAMLVZUDA-SHTZXODSSA-N
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Description

6-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide, also known as JNJ-63533054, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Fibrosis Activity : Novel pyrimidine derivatives, including similar structures to the chemical , have been synthesized and evaluated for their anti-fibrotic activities. Some compounds exhibited significant anti-fibrotic activities, indicating potential as novel anti-fibrotic drugs (Gu et al., 2020).

  • Apoptosis Induction in Cancer Cells : N-phenyl nicotinamides, structurally related to the chemical , have been identified as inducers of apoptosis in cancer cells, presenting a new class of potential anticancer agents (Cai et al., 2003).

Antiprotozoal and Antibacterial Activity

  • Antiprotozoal Activity : Certain nicotinamide derivatives have shown significant activity against protozoal infections like Trypanosoma and Plasmodium falciparum, suggesting their use in treating diseases like malaria and trypanosomiasis (Ismail et al., 2003).

  • Antibacterial Activity : New series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, structurally similar to the chemical , have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).

Pharmacological and Biochemical Research

  • NNMT Inhibitors for Diabetes Treatment : Novel pyrimidine-5-carboxamide compounds, which may include similar structures, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme targeted for treating diabetes and metabolic syndrome (Sabnis, 2021).

  • Inhibition of P450 Enzymes : Nicotinic acid and nicotinamide, related to the chemical , have shown to inhibit human P450 enzymes, which are crucial in drug metabolism (Gaudineau & Auclair, 2004).

  • Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides, structurally related compounds, exhibited herbicidal activity, suggesting potential use in agricultural applications (Yu et al., 2021).

Other Applications

  • Radiosensitizing in Tumor Therapy : Nicotinamide is used as a radiosensitizer in tumor therapy. Its biological relevance and interaction with high-energy radiation and low-energy electrons have been studied (Ziegler et al., 2021).

  • Clinical Care Applications : Nicotinamide, related to the chemical , has clinical applications in treating various disorders including immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Properties

IUPAC Name

6-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-2-24-16-9-4-13(12-21-16)17(23)22-14-5-7-15(8-6-14)25-18-19-10-3-11-20-18/h3-4,9-12,14-15H,2,5-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBUQJAMLVZUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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